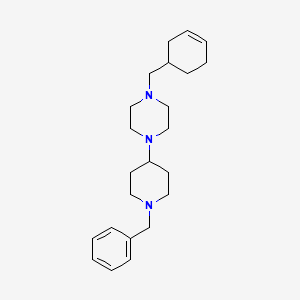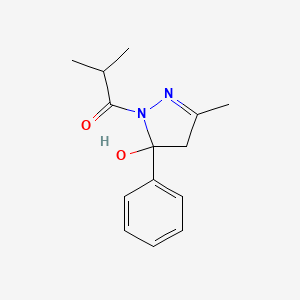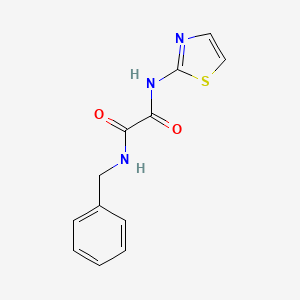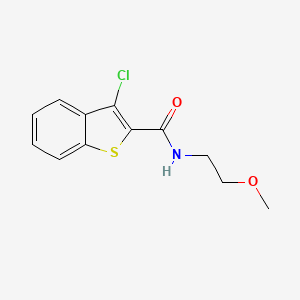![molecular formula C11H11N3O3 B5083820 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MPTA, is a chemical compound used in scientific research. It belongs to the class of triazole-based compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood. However, it has been proposed that [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to have low cytotoxicity, making it suitable for in vitro studies. However, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its potential as a COX-2 inhibitor. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. Additionally, further studies are needed to investigate its potential as an antimicrobial agent. The development of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid derivatives with improved solubility and bioavailability may also be a future direction for research.
Métodos De Síntesis
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized using a two-step procedure involving the reaction of 3-methoxyphenylhydrazine with ethyl 2-bromoacetate followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-[3-(3-methoxyphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-3-8(5-10)14-9(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSNBSEGFTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)

![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)